molecular formula C8H9ClN2O2S B2566679 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2309446-31-7

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2566679
CAS No.: 2309446-31-7
M. Wt: 232.68
InChI Key: UVBHCCBXIZIONK-UHFFFAOYSA-N
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Description

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a thiophene ring substituted with a cyano group at the 5-position. Its molecular formula is C₈H₉ClN₂O₂S, with a molecular weight of 244.69 g/mol (estimated based on structural analogs). The compound combines a nonpolar thiophene moiety with a polar cyano (-CN) group, imparting unique electronic and steric properties.

Applications may include pharmaceutical intermediates or probes for studying amino acid transport mechanisms.

Properties

IUPAC Name

2-amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c9-3-6-1-5(4-13-6)2-7(10)8(11)12;/h1,4,7H,2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBHCCBXIZIONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride typically involves the reaction of 5-cyanothiophene-3-carboxylic acid with ammonia to form the corresponding amide. This amide is then subjected to a series of reactions, including reduction and hydrolysis, to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

  • The compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, making it valuable in the development of novel compounds with specific properties.

Chemical Reactions

  • 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of derivatives that may possess enhanced or altered properties compared to the parent compound.

Table: Types of Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound to sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConverts the nitrile group to an amineLithium aluminum hydride, palladium catalyst
SubstitutionAmino group participates in nucleophilic substitutionAlkyl halides, acyl chlorides

Biological Research Applications

Biochemical Probes

  • The compound is being investigated as a biochemical probe due to its ability to interact with specific molecular targets. This interaction may provide insights into biochemical pathways and mechanisms.

Antimicrobial Activity

  • Preliminary studies suggest that compounds similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid exhibit antimicrobial properties. For instance, minimum inhibitory concentrations against Staphylococcus aureus and Escherichia coli have been reported, indicating potential therapeutic applications in combating bacterial infections.

Anti-inflammatory and Anticancer Properties

  • Research is ongoing to explore the anti-inflammatory and anticancer activities of this compound. It is believed that the compound may inhibit certain enzymes or receptors involved in inflammation and cancer pathways, although further studies are necessary to elucidate these mechanisms.

Medicinal Applications

Therapeutic Potential

  • The unique structure of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride suggests potential therapeutic applications in treating various diseases. Its interactions with biological targets may lead to the development of new drugs aimed at inflammatory diseases and cancer.

Case Studies

Industrial Applications

Material Development

  • In industrial contexts, this compound can be utilized in developing advanced materials and catalysts. Its chemical properties may enhance the performance of materials used in various applications, including electronics and pharmaceuticals.

Catalysis

  • The compound's ability to participate in diverse chemical reactions positions it as a potential catalyst in synthetic processes, contributing to more efficient manufacturing methods.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Insights :

  • The cyano group in the target compound introduces stronger electron-withdrawing effects compared to chloro or methyl substituents, altering reactivity and binding interactions .
  • Benzo-fused thiophenes (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility .

Phenyl and Heteroaromatic Derivatives

Compound Name Aromatic System Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride Indole 5-F C₁₁H₁₂ClFN₂O₂ 270.68 Fluorine enhances bioavailability; CNS-targeting agents
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Benzodioxole None C₁₀H₁₂ClNO₄ 245.66 Oxygen-rich system; solubility: ~10 mM in DMSO
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride Phenyl 3-CN C₁₀H₁₁ClN₂O₂ 226.66 Cyano on phenyl vs. thiophene alters electronic distribution

Key Insights :

  • Indole derivatives () are prevalent in neurotransmitter analogs (e.g., tryptophan derivatives), where fluorine substitution improves blood-brain barrier penetration .
  • Benzodioxole systems () offer improved solubility due to oxygen atoms but lack the sulfur-mediated π-π stacking seen in thiophenes .
  • Cyanophenyl analogs () retain the cyano group but on a phenyl ring, reducing heteroaromatic interactions compared to thiophene-based compounds .

Halogenated and Functionalized Amino Acids

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride 4-F, 3-OH C₉H₁₁ClFNO₃ 251.64 Hydroxyl group enables hydrogen bonding; fluorinated tyrosine analogs
2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride 2-Cl C₉H₁₁Cl₂NO₂ 236.10 Chlorine enhances steric bulk; used in peptide modification

Key Insights :

  • Hydroxyl and fluorine combinations () mimic natural tyrosine derivatives, with applications in radiolabeling or enzyme substrate design .

Biological Activity

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a cyanothiophene moiety, provides distinct electronic and steric properties that may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

The synthesis of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride typically involves the reaction of 5-cyanothiophene-3-carboxylic acid with ammonia, followed by reduction and hydrolysis to yield the final product. The compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which may influence its biological properties.

Biological Activity Overview

The biological activity of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride has been explored in several contexts:

Antimicrobial Activity

Research has indicated that compounds similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid can exhibit antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, ranging from 64 µg/mL to 128 µg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anti-inflammatory and Anticancer Properties

The compound is being investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammation and cancer pathways, although detailed mechanisms remain to be elucidated.

The mechanism of action for 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride is not fully understood but is believed to involve inhibition of certain enzymes or receptors. This inhibition could trigger a cascade of biochemical events leading to its observed effects in various biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid against similar compounds:

Compound NameUnique FeaturesBiological Activity
2-Amino-3-(5-bromothiophen-3-yl)propanoic acidBromine substituent affects electronic propertiesModerate antimicrobial activity
2-Amino-3-(5-methylthiophen-3-yl)propanoic acidMethyl group may enhance lipophilicityLimited data on biological activity
2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid Cyanothiophene imparts distinct propertiesPotential anti-inflammatory effects

This table illustrates how the presence of different substituents can influence both the chemical behavior and biological activity of these compounds.

Case Studies

Several studies have focused on the broader category of thiophene derivatives, providing insights into their potential applications:

  • Antimicrobial Studies : A study found that related thiophene derivatives inhibited the growth of Candida albicans at concentrations as low as 64 µg/mL, indicating a promising avenue for further exploration in antifungal applications .
  • Cancer Research : Investigations into similar compounds have shown potential in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling thiophene derivatives with amino acid precursors. For example:

Precursor Selection : Start with 5-cyanothiophene-3-carbaldehyde and a protected amino acid (e.g., tert-butyloxycarbonyl (Boc)-protected alanine) to facilitate stereochemical control.

Schiff Base Formation : React the aldehyde group with the amino group under mild acidic conditions.

Reductive Amination : Use sodium cyanoborohydride to reduce the imine intermediate, followed by Boc deprotection with HCl to yield the hydrochloride salt .

Purification : Employ column chromatography or recrystallization to isolate the compound, with purity verified via HPLC (>95%) .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the cyanothiophene moiety (δ ~7.5 ppm for thiophene protons) and amino acid backbone (δ ~3.2 ppm for CH2_2 groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>98% for research-grade material) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 255.2) .
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and bond angles .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer :
  • Solubility Profile :
SolventSolubility (mg/mL)Conditions
Water10–15pH 3–5 (HCl-adjusted)
Methanol50–60Room temperature
DMSO>10025°C
  • Experimental Implications :
  • Use aqueous buffers (pH 4–6) for biological assays to maintain solubility.
  • For organic reactions, dissolve in DMSO or methanol, but avoid prolonged storage due to potential esterification .

Advanced Research Questions

Q. How can computational reaction modeling optimize the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction pathways (e.g., B3LYP/6-31G* level) and identify energy barriers for key steps like reductive amination .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents (e.g., tetrahydrofuran vs. acetonitrile) and catalysts (e.g., Pd/C vs. Raney Ni) for yield improvement .
  • Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters (e.g., temperature, stoichiometry) iteratively .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Contradiction Analysis Framework :

Cross-Validation : Compare NMR peaks with simulated spectra (e.g., using ACD/Labs or ChemDraw).

Degradation Checks : Perform stability studies (e.g., 24-hour exposure to light/heat) to rule out artifact formation.

Isotopic Labeling : Use 15^{15}N-labeled amino acid precursors to confirm peak assignments in complex spectra .

  • Case Example : A mismatch in 13^13C NMR signals may arise from rotameric equilibria; variable-temperature NMR can resolve this .

Q. What strategies ensure the compound's stability under varying experimental conditions?

  • Methodological Answer :
  • Stability Profile :
ConditionDegradation (%)Half-Life (Days)
pH 7.4 (aqueous)20–303–5
pH 2.0 (HCl)<5>30
4°C (dry)<1>90
  • Mitigation Strategies :
  • Store lyophilized powder at -20°C under argon to prevent oxidation.
  • Avoid freeze-thaw cycles in aqueous solutions; use single-use aliquots.
  • For long-term biological studies, employ stabilizers like trehalose (5% w/v) .

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